molecular formula C23H29NO3 B12616739 [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-53-2

[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid

Cat. No.: B12616739
CAS No.: 920982-53-2
M. Wt: 367.5 g/mol
InChI Key: NRQVCAPJPIGXGU-UHFFFAOYSA-N
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Description

[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound features a nonyl group attached to the nitrogen atom of the carbazole ring, and an acetic acid moiety linked through an ether bond to the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the following steps:

    N-Alkylation of Carbazole: The initial step involves the alkylation of carbazole with nonyl bromide in the presence of a base such as potassium carbonate to form 9-nonylcarbazole.

    Etherification: The 9-nonylcarbazole is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted carbazole derivatives.

Mechanism of Action

The mechanism of action of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in organic electronics, the compound facilitates charge transport by forming a conductive pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to the presence of the nonyl group, which enhances its solubility and interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.

Properties

CAS No.

920982-53-2

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

2-(9-nonylcarbazol-2-yl)oxyacetic acid

InChI

InChI=1S/C23H29NO3/c1-2-3-4-5-6-7-10-15-24-21-12-9-8-11-19(21)20-14-13-18(16-22(20)24)27-17-23(25)26/h8-9,11-14,16H,2-7,10,15,17H2,1H3,(H,25,26)

InChI Key

NRQVCAPJPIGXGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O

Origin of Product

United States

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